![molecular formula C10H4F5NO2 B14197962 [3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol CAS No. 834894-27-8](/img/structure/B14197962.png)
[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an oxazole ring, which is further connected to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol typically involves the reaction of pentafluorobenzene with suitable oxazole precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the methanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated phenyl group enhances its stability and allows for the tracking of its behavior in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances its binding affinity to these targets, while the oxazole ring facilitates its incorporation into biological systems. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(Trifluoromethyl)-1,2-oxazol-5-yl]methanol
- [3-(Difluorophenyl)-1,2-oxazol-5-yl]methanol
- [3-(Fluorophenyl)-1,2-oxazol-5-yl]methanol
Uniqueness
Compared to similar compounds, [3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
834894-27-8 |
|---|---|
Fórmula molecular |
C10H4F5NO2 |
Peso molecular |
265.14 g/mol |
Nombre IUPAC |
[3-(2,3,4,5,6-pentafluorophenyl)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C10H4F5NO2/c11-6-5(4-1-3(2-17)18-16-4)7(12)9(14)10(15)8(6)13/h1,17H,2H2 |
Clave InChI |
JGCUGMFQIDBQKD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(ON=C1C2=C(C(=C(C(=C2F)F)F)F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


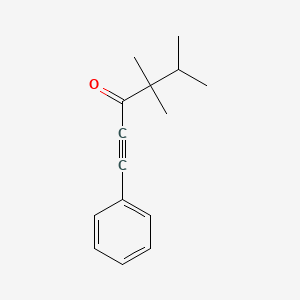
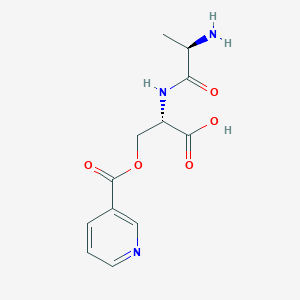
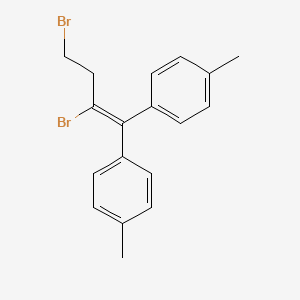
![1,2,3-Trifluoro-5-[2-[2-(3,4,5-trifluorophenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene](/img/structure/B14197891.png)
![N-[Methoxy(phenyl)methyl]formamide](/img/structure/B14197894.png)
![2-Pyridineacetamide, 5-(2-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14197898.png)
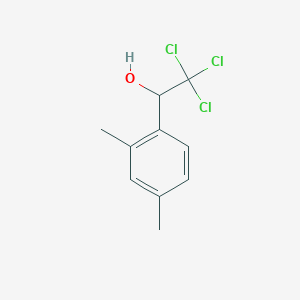
![3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]](/img/structure/B14197937.png)
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)
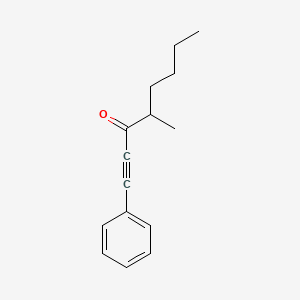
![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)
![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)
